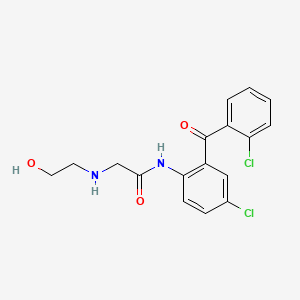

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone (CBE) is a synthetic compound that has been used in scientific research for decades. It is a member of the benzophenone family, which includes compounds that have been studied for their potential applications in biochemistry, pharmacology, and other fields. CBE has been used as a reagent, a catalyst, and a ligand in various studies.

Scientific Research Applications

Spectrofluorimetric Determination in Quality Control

5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone can be detected using spectrofluorimetric methods. Szekelhidi, Lapat, and Hornyák (1989) demonstrated its determination by oxidation to 2-chloro-9-acridanone, followed by spectrofluorimetric measurement. This method is particularly useful for quality control as chlordiazepoxide, a related compound, does not react in this process (Szekelhidi et al., 1989).

Antimalarial Activity and Selectivity

Heinrich et al. (2011) described a series of 5-acylaminobenzophenones with significant antimalarial activity. By modifying the 2-acylamino residue of these compounds, they obtained inhibitors with improved selectivity towards malaria parasites combined with an acceptable reduction in antimalarial activity. This research highlights the potential of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone derivatives in the treatment of malaria (Heinrich et al., 2011).

Metabolism and Degradation

The metabolism and degradation pathways of compounds related to 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone have been studied. Yasumura et al. (1971) analyzed the metabolism of diazepam in rabbits, identifying metabolites such as 2-methylamino-5-chlorobenzophenone and 2-amino-5-chlorobenzophenone, which are structurally similar to the compound . These findings provide insights into the metabolic processes of related compounds in biological systems (Yasumura et al., 1971).

Potential for Pharmaceutical Applications

Research on derivatives of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone indicates potential pharmaceutical applications. Singh, Devi, and Prasad (2015) synthesized novel derivatives and assessed them for skeletal muscle relaxant activity. Their findings suggest that these derivatives have potential as central nervous system (CNS) active agents, opening avenues for their use in medical treatments (Singh et al., 2015).

properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVIEBVNDIKTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)